molecular formula C12H15BrO2 B8010649 Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate CAS No. 186498-29-3

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate

Cat. No.: B8010649
CAS No.: 186498-29-3
M. Wt: 271.15 g/mol
InChI Key: QMZFUOUCJPGJKX-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(4-bromophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Hydrolysis: The major products are 3-(4-bromophenyl)-2,2-dimethylpropanoic acid and methanol.

    Reduction: The major product is 3-(4-bromophenyl)-2,2-dimethylpropanol.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate
  • Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
  • Methyl 3-(4-methylphenyl)-2,2-dimethylpropanoate

Uniqueness

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This property can be exploited in the design of molecules with enhanced biological activity or specific material properties.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZFUOUCJPGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258774
Record name Methyl 4-bromo-α,α-dimethylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186498-29-3
Record name Methyl 4-bromo-α,α-dimethylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186498-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-α,α-dimethylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.25M solution of n-butyl lithium in hexane (32 ml) was cooled to 0° C. under an argon atmosphere and diisopropylamine (4.05 g; 5.24 ml) was added slowly. The resulting mixture was cooled to -70° C. and stirred while methyl isobutyrate (4.08g; 4.58 ml) was added dropwise while maintaining the temperature at <-60° C. After a further 30 minutes at -70° C., a solution of 4-bromobenzyl bromide (10.0 g) in anhydrous tetrahydrofuran (20 ml) was added and the temperature was maintained at -70° C. for a further 1.5 hours. The reaction mixture was allowed to attain ambient temperature then heated to reflux for 18 hours. On cooling, the mixture was acidified with 8% aqueous citric acid and extracted with ethyl acetate (3×75 ml). Insoluble material at the interface was removed by filtration and the combined organic phase was washed with brine (20 ml), dried (Mg SO4) and evaporated. The residue was purified by vacuum flash chromatography on silica eluting with a gradient of 0-10% ethyl acetate in hexane to give 1-bromo-4-(2-methoxycarbonyl-2-methylpropyl)benzene (7.79 g); 1H NMR (d6 -DMSO): 1.13 (s, 6 H); 2.79 (s, 2 H), 3.60 (s, 3 H), 7.04 (m, 2 H), 7.46 (d of t, 2 H); mass spectrum (CI+): 272 (M+H)+.
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Synthesis routes and methods II

Procedure details

A 1.25M solution of n-butyl lithium in hexane (32 ml) was cooled to 0° C. under an argon atmosphere and diisopropylamine (4.05 g; 5.24 ml) was added slowly. The resulting mixture was cooled to -70° C. and stirred while methyl isobutyrate (4.08 g; 4.58 ml) was added dropwise while maintaining the temperature at <-60° C. After a further 30 minutes at -70° C., a solution of 4-bromobenzyl bromide (10.0 g) in anhydrous tetrahydrofuran (20 ml) was added and the temperature was maintained at -70° C. for a further 1.5 hours. The reaction mixture was allowed to attain ambient temperature then heated to reflux for 18 hours. On cooling, the mixture was acidified with 8% aqueous citric acid and extracted with ethyl acetate (3×75 ml). Insoluble material at the interface was removed by filtration and the combined organic phase was washed with brine (20 ml), dried (Mg SO4) and evaporated. The residue was subjected to vacuum flash chromatography on silica eluting with a gradient of 0-10% ethyl acetate in hexane to give 4-(2-methoxycarbonyl-2-methylpropyl)bromobenzene (7.79 g); 1H NMR (d6 -DMSO): 1.13 (s, 6H); 2.79 (s, 2H), 3.60 (s, 3H), 7.04 (m, 2H), 7.46 (d of t, 2H); mass spectrum (CI+): 272 (M+H)+.
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